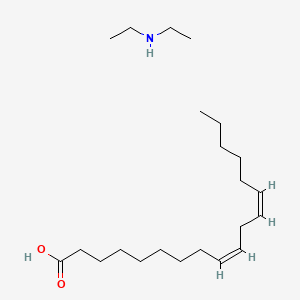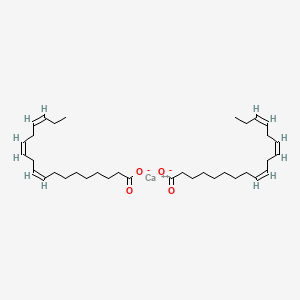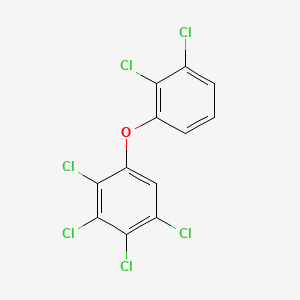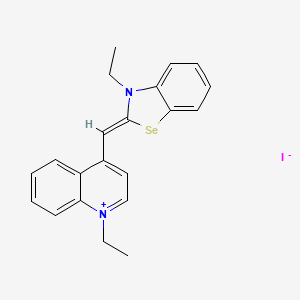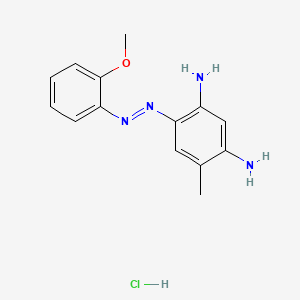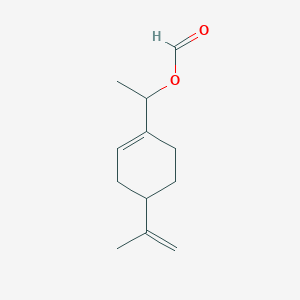![molecular formula C35H52O2 B12672372 4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] CAS No. 93893-68-6](/img/structure/B12672372.png)
4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan. The compound is characterized by its complex molecular structure, which includes multiple tert-butyl groups and a methylene bridge connecting two indan-5-OL units.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-tert-butyl-1,1,3,3-tetramethylindan-5-OL.
Methylene Bridge Formation: The next step involves the formation of the methylene bridge. This is achieved by reacting the starting material with formaldehyde under acidic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] is carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in batch or continuous reactors.
Catalysis: Catalysts may be used to enhance the reaction rate and selectivity.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions include:
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones.
Substitution Products: Compounds with modified tert-butyl groups.
Applications De Recherche Scientifique
4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in cells and tissues.
Industry: It is widely used in the rubber and plastics industries as an antioxidant to enhance the durability and stability of materials.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] involves its ability to scavenge free radicals and inhibit oxidative reactions. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular and material degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(6-tert-butyl-o-cresol): Similar in structure but with different substituents.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another antioxidant with a similar methylene bridge but different functional groups.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Known for its antioxidant properties, similar to the compound .
Uniqueness
4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] is unique due to its specific molecular structure, which provides enhanced stability and antioxidant properties. The presence of multiple tert-butyl groups and the methylene bridge contribute to its effectiveness in preventing oxidative degradation.
Propriétés
Numéro CAS |
93893-68-6 |
|---|---|
Formule moléculaire |
C35H52O2 |
Poids moléculaire |
504.8 g/mol |
Nom IUPAC |
6-tert-butyl-4-[(6-tert-butyl-5-hydroxy-1,1,3,3-tetramethyl-2H-inden-4-yl)methyl]-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C35H52O2/c1-30(2,3)24-16-22-26(34(11,12)18-32(22,7)8)20(28(24)36)15-21-27-23(33(9,10)19-35(27,13)14)17-25(29(21)37)31(4,5)6/h16-17,36-37H,15,18-19H2,1-14H3 |
Clé InChI |
YFVWRGVVIOMGGV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C(C(=C(C=C21)C(C)(C)C)O)CC3=C4C(=CC(=C3O)C(C)(C)C)C(CC4(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


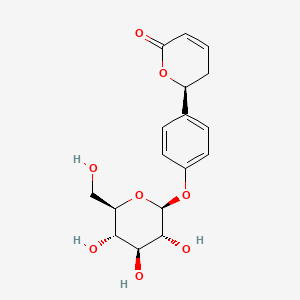
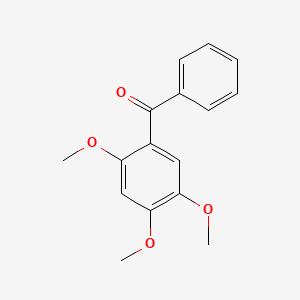
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)

